![molecular formula C23H22O12 B185809 [(2R,3S,4S,5R,6S)-6-[5,7-二羟基-2-(4-羟基苯基)-4-氧代色酮-3-基]氧基-3,4,5-三羟基氧杂环-2-基]甲基乙酸酯 CAS No. 118169-27-0](/img/structure/B185809.png)

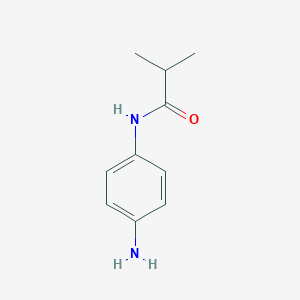

[(2R,3S,4S,5R,6S)-6-[5,7-二羟基-2-(4-羟基苯基)-4-氧代色酮-3-基]氧基-3,4,5-三羟基氧杂环-2-基]甲基乙酸酯

描述

This compound is a member of flavonoids and a glycoside . It has a molecular formula of C28H28O14 and a molecular weight of 588.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple hydroxy groups and a chromen ring. The IUPAC name is [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 588.5 g/mol . It has 9 hydrogen bond donors and 14 hydrogen bond acceptors . Its XLogP3-AA is 1.4 .科学研究应用

Cardioprotection

6-O-Acetylastragalin has been identified as a novel supercoolant in sub-zero non-freezing heart preservation . This application is crucial in medical procedures such as organ transplants where maintaining the viability of the heart during transportation is vital .

Antioxidant Activity

Kaempferol and its glycosides, including 6-O-Acetylastragalin, exhibit significant antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing cellular damage .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines and mediators such as interleukin (IL) 1β, IL-6, TNFα, monocyte chemotactic protein-1 (MCP-1), intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2), which are involved in various inflammatory diseases .

Antimicrobial Properties

6-O-Acetylastragalin has shown potential antimicrobial effects , including antibacterial actions through cell membrane disruption and subsequent activation of apoptosis and DNA fragmentation in certain microbial cells .

Anticancer Potential

There is evidence to suggest that Kaempferol 3-O-acetyl-glucoside may have anticancer activities . It has been associated with the inhibition of the proliferation of cancer cells and may play a role in cancer prevention or treatment strategies .

Neuroprotection

The compound also exhibits neuroprotective properties , which could be beneficial in conditions affecting the central nervous system. It has been shown to improve lesions of nigrostriatal dopaminergic neurons in vivo studies .

Antidiabetic Activity

Kaempferol glycosides have been studied for their antidiabetic effects , such as the inhibition of glucose absorption in the intestines. This could be useful in managing blood sugar levels in diabetic patients .

Antiosteoporotic and Estrogenic/Antiestrogenic Effects

Research indicates that 6-O-Acetylastragalin may have applications in bone health, exhibiting antiosteoporotic effects . Additionally, it has been found to possess estrogenic/antiestrogenic properties that could be relevant in hormone-related conditions .

作用机制

Target of Action

6-O-Acetylastragalin, also known as Kaempferol 3-O-acetyl-glucoside, is a novel supercoolant . It is primarily used for sub-zero non-freezing rat heart preservation . .

Mode of Action

It is known to act as a supercoolant, which suggests that it may interact with biological targets to lower their freezing point, thereby enabling sub-zero preservation .

Biochemical Pathways

It is known that flavonoids, the class of compounds to which 6-o-acetylastragalin belongs, can interact with a wide range of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .

Pharmacokinetics

It is known that flavonoids, in general, have variable bioavailability due to factors such as their degree of glycosylation and the presence of other dietary components .

Result of Action

The primary known result of 6-O-Acetylastragalin’s action is its ability to enable sub-zero non-freezing preservation of rat hearts . This suggests that it may have potential applications in organ transplantation and other areas of medicine where tissue preservation is important.

Action Environment

The action of 6-O-Acetylastragalin may be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the stability and efficacy of flavonoids . .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKENCGNASJPQNR-LNNZMUSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341626 | |

| Record name | Kaempferol 3-O-acetyl-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Moringa oleifera leaf extract protect against liver damage induced by thioacetamide?

A1: While the exact mechanisms are still being investigated, the study suggests that Moringa oleifera leaf ethanolic extract exerts its hepatoprotective effect by:

- Modulating cellular antioxidant activity: This may involve scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes [].

- Regulating apoptosis: The extract may influence the balance of pro-apoptotic and anti-apoptotic factors, thereby protecting liver cells from programmed cell death [].

- Suppressing inflammation: Moringa oleifera leaf extract may reduce the production of inflammatory mediators, thus mitigating the inflammatory response associated with liver injury [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)

![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)

![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)